molecular formula C10H12FNO2 B13035722 (R)-3-(1-Aminopropyl)-4-fluorobenzoicacidhcl

(R)-3-(1-Aminopropyl)-4-fluorobenzoicacidhcl

Cat. No.: B13035722
M. Wt: 197.21 g/mol
InChI Key: ASVZTZWCPISPDO-SECBINFHSA-N
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Description

®-3-(1-Aminopropyl)-4-fluorobenzoic acid hydrochloride is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both an amino group and a fluorine atom on the benzoic acid moiety makes it an interesting target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(1-Aminopropyl)-4-fluorobenzoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate fluorinated benzoic acid derivative.

    Resolution: The chiral center is introduced through resolution techniques, often involving chiral catalysts or chiral auxiliaries to obtain the desired enantiomer.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for ®-3-(1-Aminopropyl)-4-fluorobenzoic acid hydrochloride may involve continuous flow processes and the use of automated systems to ensure high yield and purity. The use of chiral chromatography or enzymatic resolution can also be employed to achieve the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

®-3-(1-Aminopropyl)-4-fluorobenzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-3-(1-Aminopropyl)-4-fluorobenzoic acid hydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including chiral drugs and agrochemicals.

    Biological Studies: It can be used to study the effects of fluorinated compounds on biological systems, including enzyme inhibition and receptor binding.

    Industrial Applications: The compound can be used in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of ®-3-(1-Aminopropyl)-4-fluorobenzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • ®-4-(1-Aminopropyl)-2-(trifluoromethyl)benzonitrile
  • ®-4-(1-Aminopropyl)-N,N-dimethylaniline hydrochloride
  • ®-(-)-(1-Aminopropyl)-phosphonic acid

Uniqueness

®-3-(1-Aminopropyl)-4-fluorobenzoic acid hydrochloride is unique due to the presence of both an amino group and a fluorine atom on the benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development. The fluorine atom can enhance metabolic stability and binding affinity, while the chiral center allows for the study of enantioselective interactions.

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

3-[(1R)-1-aminopropyl]-4-fluorobenzoic acid

InChI

InChI=1S/C10H12FNO2/c1-2-9(12)7-5-6(10(13)14)3-4-8(7)11/h3-5,9H,2,12H2,1H3,(H,13,14)/t9-/m1/s1

InChI Key

ASVZTZWCPISPDO-SECBINFHSA-N

Isomeric SMILES

CC[C@H](C1=C(C=CC(=C1)C(=O)O)F)N

Canonical SMILES

CCC(C1=C(C=CC(=C1)C(=O)O)F)N

Origin of Product

United States

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